

astringin antioxidant mechanisms

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Astringin

CAS No.: 29884-49-9

Cat. No.: S519586

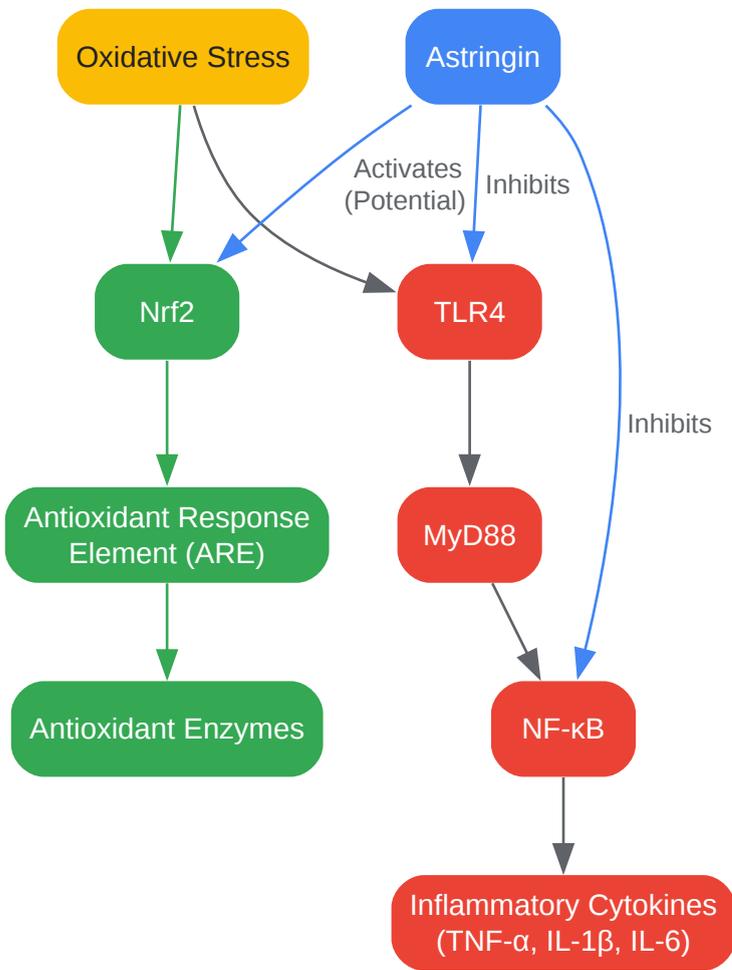
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Molecular Mechanisms of Action

Astringin exerts its antioxidant effects through a multi-targeted approach, primarily involving direct free radical scavenging and the regulation of crucial cellular defense pathways.

- **Direct Free Radical Scavenging:** **Astringin** effectively neutralizes reactive oxygen species (ROS), reducing oxidative damage in cells. In vitro studies on LPS-stimulated A549 lung cells showed that **astringin** dose-dependently suppressed the elevation of ROS and malondialdehyde (MDA), a biomarker for lipid peroxidation [1].
- **Modulation of Signaling Pathways:** Research indicates that **astringin's** activity involves the **TLR4/MyD88/NF-κB** and **Nrf2** pathways.
 - In a rat model of chromium-induced nephrotoxicity, **astringin** treatment reduced the gene expression of **TLR4, MyD88, and NF-κB**, along with downstream inflammatory cytokines (TNF-α, IL-1β, IL-6). This was accompanied by a decrease in oxidative stress markers and an improvement in antioxidant enzyme activities [2].
 - Although not directly observed for **astringin** in the provided studies, its analog, astaxanthin, activates the Nrf2 pathway, a key regulator of the antioxidant response. It is plausible that **astringin** shares this mechanism, which typically leads to the upregulation of enzymes like heme oxygenase-1 (HO-1) [3] [4].

The diagram below illustrates the core signaling pathways modulated by **astringin**.



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Astringin modulates the TLR4/NF-κB and Nrf2 pathways to reduce inflammation and oxidative stress [2] [1].

Quantitative Data on Efficacy

The table below summarizes key quantitative findings from pre-clinical studies on **astringin**'s antioxidant effects.

Model System	Dosage / Concentration	Key Antioxidant Outcomes	Source
Chromium-induced nephrotoxicity in rats	10 mg/kg (oral gavage, 4 weeks)	↓ ROS, ↓ MDA; ↑ SOD, ↑ CAT, ↑ GSH; ↓ expression of NF-κB, TLR4,	[2]

Model System	Dosage / Concentration	Key Antioxidant Outcomes	Source
		MyD88.	
LPS-stimulated A549 cells (in vitro)	25-75 µg/mL (pre-treatment 1h, then 24h)	↓ ROS levels; ↓ MDA content; enhanced cell viability.	[1]
Erastin-treated BMDSCs (in vitro)	1-100 µM	Inhibited lipid peroxidation (ferroptosis inhibition).	[1]

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies from the cited studies.

In Vivo Assessment of Nephrotoxicity [2]

- **Animal Model:** Male Sprague Dawley rats (13-14 weeks old, 205±10 g).
- **Induction of Toxicity:** Chromium (15 mg/kg) was administered to induce nephrotoxicity and oxidative stress.
- **Treatment:** **Astringin** (10 mg/kg) was given daily via oral gavage for 4 weeks.
- **Key Biochemical Assays:**
 - **ROS Levels:** Measured in renal tissue using a spectrophotometric assay.
 - **Lipid Peroxidation (MDA):** Quantified using the thiobarbituric acid reactive substances (TBARS) method.
 - **Antioxidant Enzymes:** Activities of **superoxide dismutase (SOD)**, **catalase (CAT)**, and levels of **reduced glutathione (GSH)** were measured in renal homogenates.
 - **Gene Expression:** mRNA levels of **NF-κB**, **TLR4**, **MyD88**, **TNF-α**, **IL-1β**, and **IL-6** were analyzed using **quantitative real-time PCR (qRT-PCR)**.

In Vitro Cell Viability and Oxidative Stress Assay [1]

- **Cell Line:** Human A549 lung epithelial cells.
- **Induction of Stress:** Cells were stimulated with **LPS (1 µg/mL)**.
- **Treatment:** Cells were pre-treated with **astringin** (0, 25, 50, 75 µg/mL) for 1 hour, then co-incubated with LPS for 24 hours.

- **Key Assays:**

- **Cell Viability:** Assessed using the **MTT assay**.
- **ROS Measurement:** Intracellular ROS levels were detected using a **DCFH-DA fluorescent probe** and measured by flow cytometry or fluorescence microscopy.
- **Lipid Peroxidation:** MDA content was measured to assess oxidative damage to lipids.

In Vitro Ferroptosis Inhibition Assay [1]

- **Cell Line:** Bone marrow-derived stem cells (BMDSCs).
- **Induction of Ferroptosis:** Cells were treated with **Erastin**, a known ferroptosis inducer.
- **Treatment:** Co-incubation with **astringin** (1-100 μ M).
- **Key Assay: Lipid Peroxidation** was measured, likely using a fluorescent probe like **C11-BODIPY^{581/591}**, to confirm **astringin**'s anti-ferroptotic activity.

Drug Development Prospects

The summarized data indicates that **astringin** is a promising multi-target therapeutic candidate.

- **Mechanism:** It combats oxidative stress via direct scavenging and modulation of the **TLR4/MyD88/NF- κ B** pathway, with potential **Nrf2** activation [2] [1].
- **Therapeutic Scope:** Its efficacy in lung and kidney injury models, plus anti-ferroptotic activity, suggests potential for treating diseases with underlying oxidative damage [1].
- **Pharmacological Profile:** As an orally active natural product with a demonstrated safety profile in pre-clinical models, **astringin** presents a strong foundation for further drug development [2] [1].

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To cite this document: Smolecule. [astringin antioxidant mechanisms]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b519586#astringin-antioxidant-mechanisms]

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